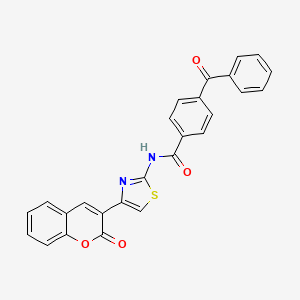

4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

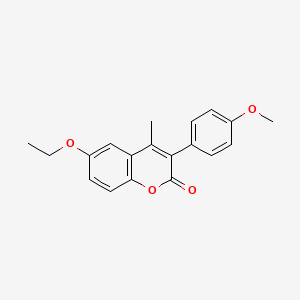

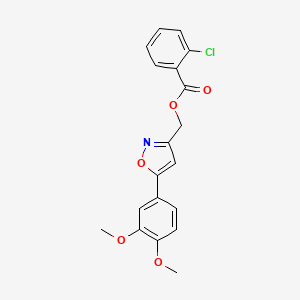

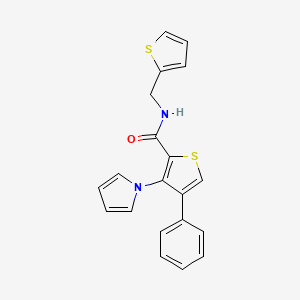

The compound “4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzoyl group, a thiazole ring, and a chromene ring, which are common structures in many biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the retrieved papers. Such properties would typically include solubility, melting point, boiling point, and spectral data (IR, NMR, UV-Vis, etc.). The compound’s molecular weight can be calculated based on its molecular formula .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

- A study describes the reaction of push-pull enaminoketones with in situ generated ortho-quinone methides, leading to the synthesis of 3-acyl-4H-chromenes. These compounds are important for their potential transformations into o-hydroxybenzylated heterocycles (Lukashenko et al., 2017).

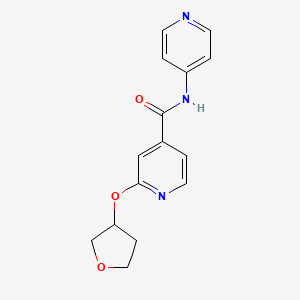

- Another research effort outlines the synthesis and characterization of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, which were designed as potential ligands for human adenosine receptors, indicating their significance in pharmacological research (Cagide et al., 2015).

Biological Activities

- The cytotoxic activities of novel thiazole derivatives bearing a coumarin nucleus were evaluated, showcasing the potential of these compounds in therapeutic applications, particularly in anticancer treatments (Gomha & Khalil, 2012).

- Coumarin thiazole derivatives have been synthesized and characterized for their antimicrobial activity. This research also explored their potential application in antimicrobial polyurethane coatings, demonstrating the wide-ranging applicability of these compounds beyond pharmaceuticals (El‐Wahab et al., 2014).

Chemosensors

- Research into coumarin benzothiazole derivatives for cyanide anions chemosensing highlights the utility of these compounds in environmental and analytical chemistry, where they can serve as sensitive and selective detectors for harmful substances (Wang et al., 2015).

Metal Complex Synthesis

- The synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide was documented, showcasing the versatility of these compounds in forming complexes that could have further applications in catalysis, material science, and as metal ion sensors (Myannik et al., 2018).

Zukünftige Richtungen

The compound “4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” and similar compounds could be further investigated for their potential biological activities. For instance, similar compounds have shown promise as potential anti-Alzheimer agents . Future research could also explore the synthesis of related compounds and their potential applications.

Wirkmechanismus

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . The compound’s interaction with its targets likely results in changes at the molecular level that lead to these observed effects.

Biochemical Pathways

Thiazole derivatives have been reported to have antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell proliferation and survival .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these solubility properties.

Result of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities, suggesting that the compound may have similar effects .

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and organic solvents .

Eigenschaften

IUPAC Name |

4-benzoyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N2O4S/c29-23(16-6-2-1-3-7-16)17-10-12-18(13-11-17)24(30)28-26-27-21(15-33-26)20-14-19-8-4-5-9-22(19)32-25(20)31/h1-15H,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJNWPFODBDZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-3-({[(2-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2964619.png)

![4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2964621.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime](/img/structure/B2964629.png)